5-(aminomethyl)-1-(cyclopropylmethyl)-2(1H)-pyridinone
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Overview
Description
5-(aminomethyl)-1-(cyclopropylmethyl)-2(1H)-pyridinone is a compound of interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains a pyridinone core, which is a six-membered ring with nitrogen and oxygen atoms, and is substituted with an aminomethyl group and a cyclopropylmethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(aminomethyl)-1-(cyclopropylmethyl)-2(1H)-pyridinone can be achieved through several synthetic routesThe reaction conditions typically involve the use of cyclopropylmethyl halides and a base to facilitate the cyclopropylmethylation step . The aminomethyl group can be introduced using aminomethylation reagents such as formaldehyde and ammonia under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts and solvents are carefully selected to ensure the scalability and cost-effectiveness of the process .
Chemical Reactions Analysis
Types of Reactions
5-(aminomethyl)-1-(cyclopropylmethyl)-2(1H)-pyridinone undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and thiols under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives .
Scientific Research Applications
5-(aminomethyl)-1-(cyclopropylmethyl)-2(1H)-pyridinone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(aminomethyl)-1-(cyclopropylmethyl)-2(1H)-pyridinone involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the cyclopropylmethyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-(aminomethyl)-1-(cyclopropylmethyl)-2(1H)-pyridinone:
5-(aminomethyl)-1-(methyl)-2(1H)-pyridinone: Lacks the cyclopropylmethyl group, which may affect its biological activity and properties.
5-(aminomethyl)-1-(ethyl)-2(1H)-pyridinone: Contains an ethyl group instead of a cyclopropylmethyl group, leading to different chemical and biological properties.
Uniqueness
The presence of the cyclopropylmethyl group in this compound imparts unique steric and electronic properties, making it distinct from other similar compounds
Properties
IUPAC Name |
5-(aminomethyl)-1-(cyclopropylmethyl)pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c11-5-9-3-4-10(13)12(7-9)6-8-1-2-8/h3-4,7-8H,1-2,5-6,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIGLQRRIHHZKSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(C=CC2=O)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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